molecular formula C6H7N3O3 B14684731 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- CAS No. 32954-07-7

3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl-

Cat. No.: B14684731
CAS No.: 32954-07-7
M. Wt: 169.14 g/mol
InChI Key: LQXUSWLJCKWURD-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- is a heterocyclic compound featuring an isoxazole ring. Isoxazoles are five-membered rings containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- typically involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds. This reaction forms the isoxazole ring through a cyclization process. Commonly, catalysts such as Cu(I) or Ru(II) are employed to facilitate the reaction .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly reagents and conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles with potential biological activities .

Scientific Research Applications

3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.

    Medicine: It is investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- is unique due to its specific functional groups and the resulting biological activities.

Properties

CAS No.

32954-07-7

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

N-carbamoyl-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C6H7N3O3/c1-3-2-4(9-12-3)5(10)8-6(7)11/h2H,1H3,(H3,7,8,10,11)

InChI Key

LQXUSWLJCKWURD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(=O)N

Origin of Product

United States

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